ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a chemical compound with the CAS Number: 2106384-57-8 . It has a molecular weight of 182.18 and its IUPAC name is ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate .
Molecular Structure Analysis
The molecular structure of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate are not detailed in the literature, imidazole compounds are known to be key components in a variety of functional molecules used in everyday applications .Physical And Chemical Properties Analysis
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a powder that is stored at room temperature . It is highly soluble in water and other polar solvents .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including imidazole-containing compounds. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potency against Coxsackie B4 virus .
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives were investigated for anti-hepatic activities .
- Some indole derivatives, including those containing imidazole moieties, have been studied as potential anti-HIV agents .
- For example, molecular docking studies revealed that certain indolyl and oxochromenyl xanthenone derivatives exhibit anti-HIV-1 activity .
Antiviral Activity
Anti-HIV Activity
Antimicrobial Potential
Safety and Hazards
The safety information for ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It’s known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure . For example, some imidazole derivatives form coordination compounds with Co (2+), inhibiting photosynthetic electron flow and ATP-synthesis
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives , it’s likely that multiple pathways could be influenced.
Result of Action
Based on the known activities of imidazole derivatives , it’s plausible that this compound could have a range of effects at the molecular and cellular level, potentially influencing processes such as cell signaling, gene expression, and metabolic pathways.
properties
IUPAC Name |
ethyl 5-formyl-1-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)10(2)5-9-7/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJAQAXDARSIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate |
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